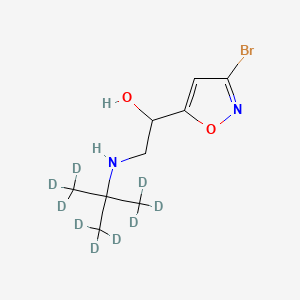
Broxaterol-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Broxaterol-d9 is a deuterium-labeled derivative of Broxaterol, a β2-adrenoreceptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Broxaterol. The deuterium labeling allows for precise tracking and quantification during drug development processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Broxaterol-d9 involves the incorporation of deuterium into the Broxaterol molecule. The general synthetic route includes the following steps:
1,3-Dipolar Cycloaddition: Bromonitrile oxide, produced in situ from dibromoformaldoxime, reacts with 3-butyn-2-one to form a mixture of isoxazoles.
Selective α-Bromination: The acetyl group undergoes selective α-bromination using pyridinium tribromide to yield a bromoketone.
Amination: The bromoethanol derivative is treated with tert-butylamine to yield Broxaterol.
Deuterium Labeling: Deuterium is incorporated into the Broxaterol molecule to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium and ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
Broxaterol-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce alcohols or amines.
科学研究应用
Broxaterol-d9 is widely used in scientific research for various applications:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Studies: This compound is used to investigate the metabolic pathways and identify metabolites of Broxaterol.
Drug Development: The compound is used in drug development to optimize the pharmacokinetic and metabolic profiles of new drugs.
Respiratory Research: This compound is used to study the effects of β2-adrenoreceptor agonists on respiratory diseases such as asthma and chronic obstructive pulmonary disease.
作用机制
Broxaterol-d9, like Broxaterol, acts as a β2-adrenoreceptor agonist. It binds to β2-adrenergic receptors in the smooth muscle of the airways, leading to the activation of adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP activate protein kinase A (PKA), which phosphorylates myosin light-chain kinase (MLCK). Phosphorylation of MLCK inhibits its activity, resulting in the relaxation of smooth muscle cells and bronchodilation . Additionally, this compound has anti-inflammatory properties that contribute to its therapeutic effects .
相似化合物的比较
Broxaterol-d9 is compared with other β2-adrenoreceptor agonists such as:
Salbutamol: Both compounds are β2-agonists, but this compound has a higher bioavailability and longer duration of action.
Terbutaline: Similar to this compound, Terbutaline is used for bronchodilation but differs in its pharmacokinetic profile.
Formoterol: Formoterol has a faster onset of action compared to this compound but may have different metabolic pathways.
This compound’s uniqueness lies in its deuterium labeling, which allows for precise tracking and quantification in scientific research .
属性
分子式 |
C9H15BrN2O2 |
|---|---|
分子量 |
272.19 g/mol |
IUPAC 名称 |
1-(3-bromo-1,2-oxazol-5-yl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol |
InChI |
InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3/i1D3,2D3,3D3 |
InChI 键 |
JBRBWHCVRGURBA-GQALSZNTSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=NO1)Br)O |
规范 SMILES |
CC(C)(C)NCC(C1=CC(=NO1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


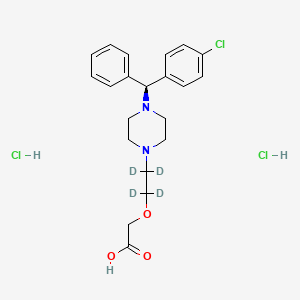
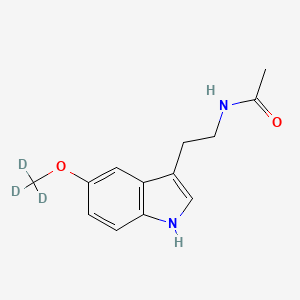
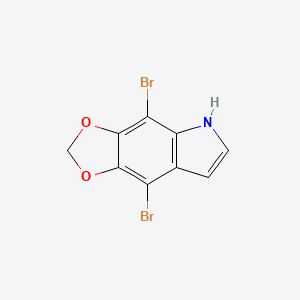

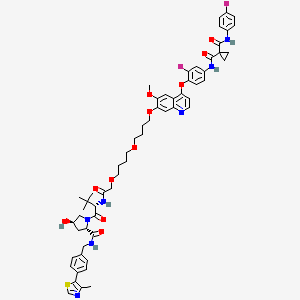
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
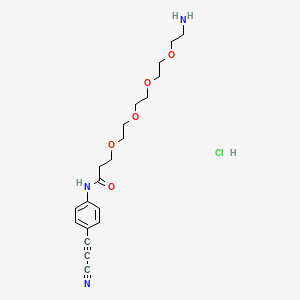
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
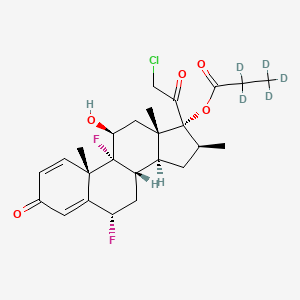
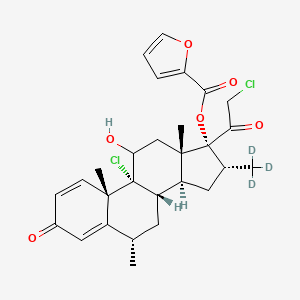
![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)
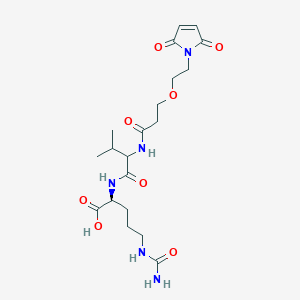
![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
